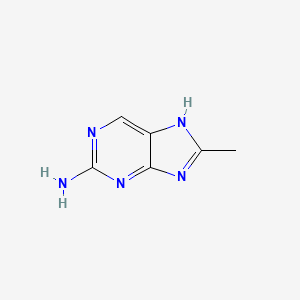![molecular formula C7H7N3O B11922762 7H-pyrrolo[2,3-d]pyrimidin-2-ylmethanol](/img/structure/B11922762.png)
7H-pyrrolo[2,3-d]pyrimidin-2-ylmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7H-pyrrolo[2,3-d]pyrimidin-2-ylmethanol: is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by a fused ring structure consisting of a pyrrole ring and a pyrimidine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7H-pyrrolo[2,3-d]pyrimidin-2-ylmethanol typically involves the cyclization of appropriate precursors. One common method starts with the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which can be synthesized from dimethyl malonate through a seven-step process . The reaction conditions often involve the use of strong bases and high temperatures to facilitate the cyclization and formation of the pyrrolopyrimidine core.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 7H-pyrrolo[2,3-d]pyrimidin-2-ylmethanol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, while reduction can produce pyrrolo[2,3-d]pyrimidin-2-ylmethanol derivatives with varying substituents .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 7H-pyrrolo[2,3-d]pyrimidin-2-ylmethanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates .
Biology: In biological research, this compound is studied for its potential as an inhibitor of various enzymes and proteins. It has shown promise in inhibiting kinases, which are crucial in cell signaling pathways .
Medicine: In medicine, this compound derivatives are being explored for their therapeutic potential in treating diseases such as cancer and inflammatory disorders. Their ability to modulate specific molecular targets makes them attractive candidates for drug development .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its versatility and reactivity make it suitable for various applications, including the synthesis of polymers and coatings .
Wirkmechanismus
The mechanism of action of 7H-pyrrolo[2,3-d]pyrimidin-2-ylmethanol involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it inhibits their activity, thereby modulating downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
- 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanol
- 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine
- 7H-pyrrolo[2,3-d]pyrimidin-4-amine
Uniqueness: 7H-pyrrolo[2,3-d]pyrimidin-2-ylmethanol is unique due to its specific substitution pattern at the 2-position, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for targeted drug design .
Eigenschaften
Molekularformel |
C7H7N3O |
|---|---|
Molekulargewicht |
149.15 g/mol |
IUPAC-Name |
7H-pyrrolo[2,3-d]pyrimidin-2-ylmethanol |
InChI |
InChI=1S/C7H7N3O/c11-4-6-9-3-5-1-2-8-7(5)10-6/h1-3,11H,4H2,(H,8,9,10) |
InChI-Schlüssel |
PWYSHCPPDKGXIJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC2=NC(=NC=C21)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


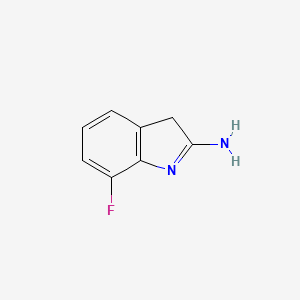



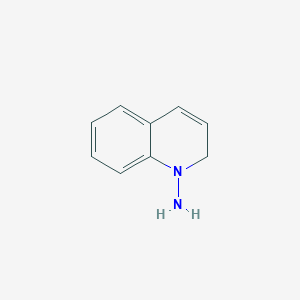

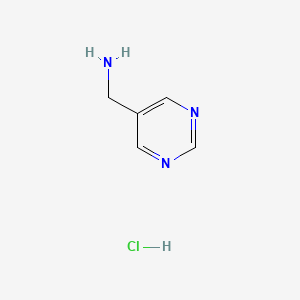
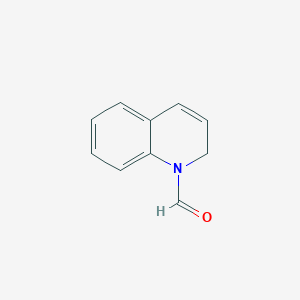
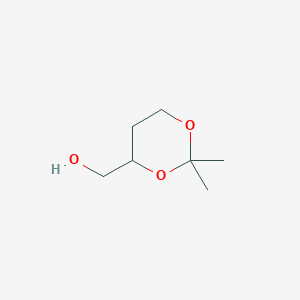

![1-Amino-5-azaspiro[2.4]heptan-5-ol](/img/structure/B11922754.png)
![4-Amino-5H-pyrrolo[3,2-d]pyrimidin-6-ol](/img/structure/B11922764.png)
